molecular formula C2H4ClNO2 B14073210 Chloro(methyl)carbamic acid

Chloro(methyl)carbamic acid

Cat. No.: B14073210
M. Wt: 109.51 g/mol
InChI Key: MWERIUZLIUOHEC-UHFFFAOYSA-N
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Description

Chloro(methyl)carbamic acid is an organic compound that belongs to the class of carbamic acids It is characterized by the presence of a chloro group, a methyl group, and a carbamic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro(methyl)carbamic acid can be synthesized through several methods. One common approach involves the reaction of chloroform with methylamine in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product.

Another method involves the reaction of methyl isocyanate with hydrochloric acid. This reaction is typically carried out under controlled conditions to ensure the formation of this compound without the formation of unwanted by-products.

Industrial Production Methods

Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Chloro(methyl)carbamic acid undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carbamates or other oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into amines or other reduced forms.

    Substitution: The chloro group in this compound can be substituted with other functional groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from the reactions of this compound include carbamates, amines, and substituted carbamic acids. These products have various applications in different fields, such as pharmaceuticals and agrochemicals.

Scientific Research Applications

Chloro(methyl)carbamic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: In biological research, this compound is used to study enzyme inhibition and protein modification. It can act as a probe to investigate the mechanisms of various biochemical processes.

    Industry: In industrial settings, this compound is used in the production of polymers, coatings, and other materials. Its reactivity and versatility make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of chloro(methyl)carbamic acid involves its interaction with molecular targets, such as enzymes and proteins. The chloro group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes, making this compound a useful tool in research and drug development.

Comparison with Similar Compounds

Chloro(methyl)carbamic acid can be compared with other carbamic acids, such as methyl carbamate and ethyl carbamate. While all these compounds share the carbamic acid functional group, this compound is unique due to the presence of the chloro group, which imparts distinct reactivity and properties.

Similar Compounds

    Methyl Carbamate: Lacks the chloro group and has different reactivity and applications.

    Ethyl Carbamate: Similar to methyl carbamate but with an ethyl group instead of a methyl group.

    Carbamic Acid: The parent compound without any substituents, serving as a basis for comparison with substituted derivatives.

This compound’s unique structure and reactivity make it a valuable compound in various scientific and industrial applications. Its ability to undergo diverse chemical reactions and interact with biological targets highlights its importance in research and development.

Properties

Molecular Formula

C2H4ClNO2

Molecular Weight

109.51 g/mol

IUPAC Name

chloro(methyl)carbamic acid

InChI

InChI=1S/C2H4ClNO2/c1-4(3)2(5)6/h1H3,(H,5,6)

InChI Key

MWERIUZLIUOHEC-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)O)Cl

Origin of Product

United States

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